molecular formula C18H30O4 B023821 trans-EKODE-(E)-Ib CAS No. 478931-82-7

trans-EKODE-(E)-Ib

Cat. No.: B023821
CAS No.: 478931-82-7
M. Wt: 310.4 g/mol
InChI Key: RCMABBHQYMBYKV-BUHFOSPRSA-N
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Description

9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid is a complex organic compound with the molecular formula C18H30O4 It belongs to the class of long-chain fatty acids and is characterized by the presence of an oxirane ring and a keto group

Scientific Research Applications

9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the epoxidation of an unsaturated fatty acid followed by oxidation to introduce the keto group. The reaction conditions often involve the use of peracids for epoxidation and mild oxidizing agents for the subsequent oxidation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, substituted oxirane compounds, and various oxidized products .

Mechanism of Action

The mechanism of action of 9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The keto group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid is unique due to its specific combination of an oxirane ring and a keto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Undec-10-enoic acid", "Pent-3-en-1-ol", "Sodium hydroxide", "Sodium borohydride", "Bromine", "Acetic acid", "Hydrochloric acid", "Ethanol", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Step 1: Bromination of Undec-10-enoic acid with Bromine in Acetic acid to obtain 11-Bromoundec-10-enoic acid.", "Step 2: Reduction of 11-Bromoundec-10-enoic acid with Sodium borohydride in Ethanol to obtain 11-Undecenoic acid.", "Step 3: Epoxidation of 11-Undecenoic acid with Sodium hydroxide and Hydrogen peroxide in Water to obtain 11-(2-Hydroxyethyl)undec-9-enoic acid.", "Step 4: Protection of the hydroxyl group in 11-(2-Hydroxyethyl)undec-9-enoic acid with Pent-3-en-1-ol in the presence of Hydrochloric acid to obtain 11-(3-Pentyloxiran-2-yl)undec-9-enoic acid.", "Step 5: Oxidation of 11-(3-Pentyloxiran-2-yl)undec-9-enoic acid with Sodium chlorite in Acetic acid to obtain 9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid.", "Step 6: Purification of the product by recrystallization from Diethyl ether and drying over Sodium sulfate." ] }

CAS No.

478931-82-7

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

(E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid

InChI

InChI=1S/C18H30O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h13-14,16-17H,2-12H2,1H3,(H,20,21)/b14-13+

InChI Key

RCMABBHQYMBYKV-BUHFOSPRSA-N

Isomeric SMILES

CCCCCC1C(O1)/C=C/C(=O)CCCCCCCC(=O)O

SMILES

CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O

Canonical SMILES

CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O

physical_description

Solid

Synonyms

12,13-epoxy-11-oxo-9-octadecenoic acid
EPOODA
trans-12,13-epoxy-11-oxo-trans-9-octadecenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-EKODE-(E)-Ib
Reactant of Route 2
trans-EKODE-(E)-Ib
Reactant of Route 3
trans-EKODE-(E)-Ib
Reactant of Route 4
trans-EKODE-(E)-Ib
Reactant of Route 5
trans-EKODE-(E)-Ib
Reactant of Route 6
trans-EKODE-(E)-Ib

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